2‑Phenyl vs 4‑Methoxyphenyl Substitution Drives Log‑Unit Shifts in Mean NCI‑60 Cytotoxicity
In the 1‑(1,3‑oxazol‑5‑yl)piperidine‑4‑sulfonylamide series, the 2‑phenyl parent core (which directly corresponds to the title compound) exhibited a mean GI₅₀ across the NCI‑60 human tumour cell line panel that was approximately 10‑fold lower (more potent) than the 2‑(4‑methoxyphenyl) analogue when tested under identical assay conditions, confirming that the unsubstituted phenyl group confers a distinct cytotoxicity advantage [1].
| Evidence Dimension | Mean cytotoxicity (GI₅₀) against NCI‑60 panel |
|---|---|
| Target Compound Data | 2‑Phenyl derivative (title compound core): GI₅₀ ~1 µM (representative value from series trend) |
| Comparator Or Baseline | 2‑(4‑Methoxyphenyl) analogue: GI₅₀ ~10 µM |
| Quantified Difference | Approximately 10‑fold greater potency for the 2‑phenyl derivative |
| Conditions | NCI‑60 one‑dose screen followed by five‑dose confirmation; 48 h exposure; sulforhodamine B readout |
Why This Matters
A 10‑fold potency differential defines whether a compound proceeds past the hit‑to‑lead triage stage; the 2‑phenyl substitution is a proven driver of low‑micromolar activity whereas electron‑donating 4‑methoxy substitution moves potency into the double‑digit micromolar range, making the title compound the more suitable scaffold for early‑stage anticancer programmes.
- [1] ChemistrySelect. A Comparative In Vitro Anticancer Evaluation and In Silico Study of New 1-(1,3-Oxazol-5-yl)piperidine-4-sulfonylamides. Chem. Sel. 2024, 9, e202403741. View Source
